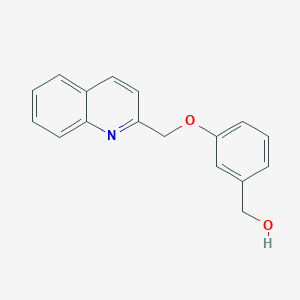
(3-(Quinolin-2-ylmethoxy)phenyl)methanol
概述
描述
准备方法
合成路线和反应条件
CAY10789 的合成涉及在特定条件下,将 2-喹啉基甲醇与苯甲醇反应。该反应通常需要二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO) 等溶剂,并在高温下进行以促进所需产物的形成 .
工业生产方法
虽然 CAY10789 的详细工业生产方法尚未公开,但该化合物的合成可以使用标准有机合成技术进行放大。使用高纯度试剂和受控反应条件可以确保以高收率和纯度稳定生产 CAY10789 .
化学反应分析
反应类型
CAY10789 经历各种化学反应,包括:
氧化: 该化合物可以被氧化以形成喹啉衍生物。
还原: 还原反应可以改变喹啉环,从而导致不同的衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4) 等还原剂。
主要产物
科学研究应用
CAY10789 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究与 CysLT1R 和 GPBAR1 的相互作用。
生物学: 研究其对各种细胞系中细胞粘附和细胞因子表达的影响。
医学: 探索其在结肠炎和代谢综合征等疾病中的潜在治疗作用。
作用机制
CAY10789 通过与 CysLT1R 和 GPBAR1 结合并调节其活性来发挥作用。作为 CysLT1R 拮抗剂,它抑制受体的活性,降低肿瘤坏死因子-α (TNF-α) 等炎症细胞因子的表达。作为 GPBAR1 激动剂,它激活受体,导致各种下游效应,包括降低细胞粘附和改善代谢稳定性 .
相似化合物的比较
CAY10789 在作为 CysLT1R 拮抗剂和 GPBAR1 激动剂的双重活性方面是独特的。类似的化合物包括:
蒙特卢卡斯特: 一种用于治疗哮喘的选择性 CysLT1R 拮抗剂。
奥贝胆酸: 一种用于治疗原发性胆汁性胆管炎的选择性 GPBAR1 激动剂。
属性
CAS 编号 |
123226-28-8 |
|---|---|
分子式 |
C17H15NO2 |
分子量 |
265.31 g/mol |
IUPAC 名称 |
[3-(quinolin-2-ylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C17H15NO2/c19-11-13-4-3-6-16(10-13)20-12-15-9-8-14-5-1-2-7-17(14)18-15/h1-10,19H,11-12H2 |
InChI 键 |
FARMNDXIOAHJMF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)CO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
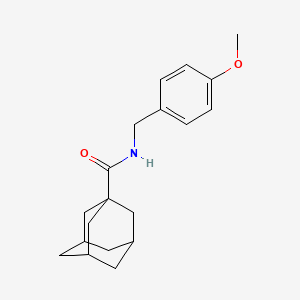
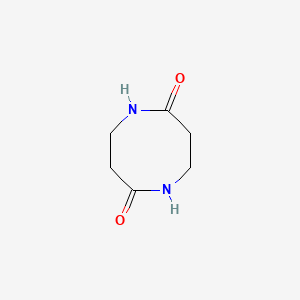

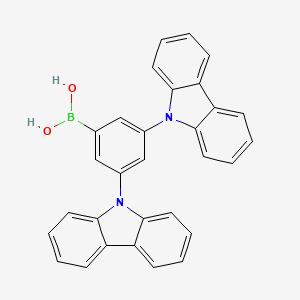
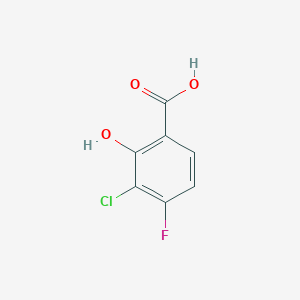
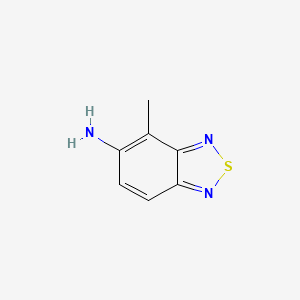
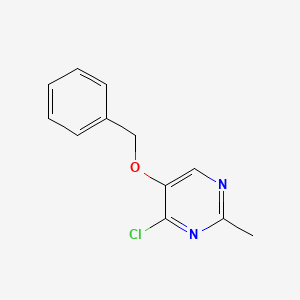


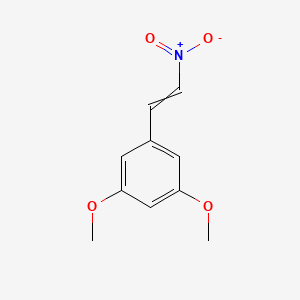
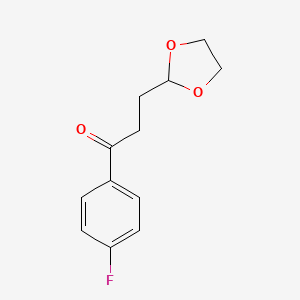
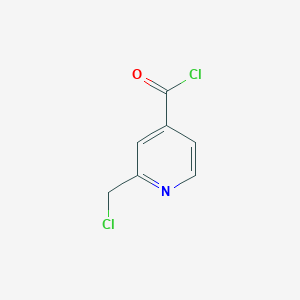
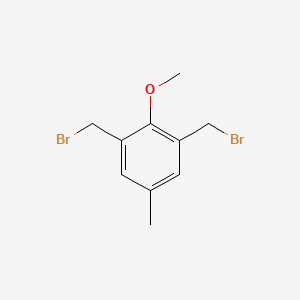
![8-Ethyl-2-{4-[(2-fluorophenyl)carbamothioyl]piperazin-1-yl}-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8794974.png)
